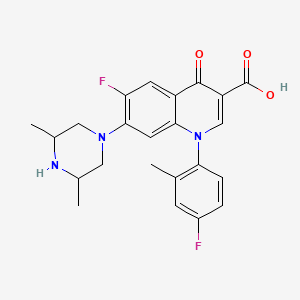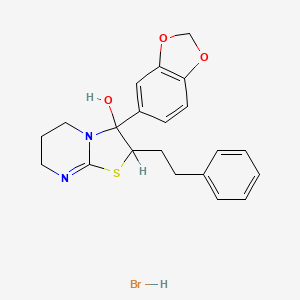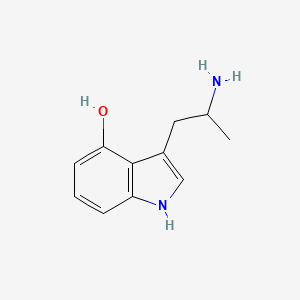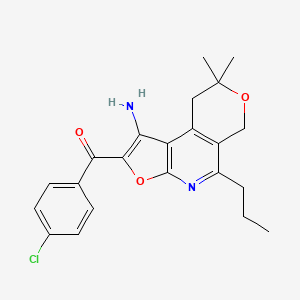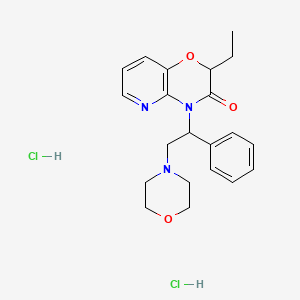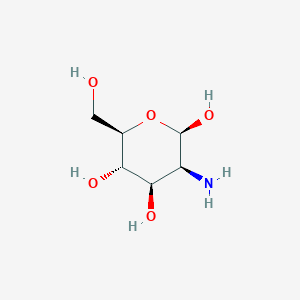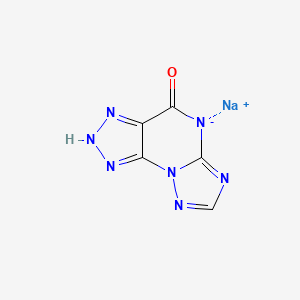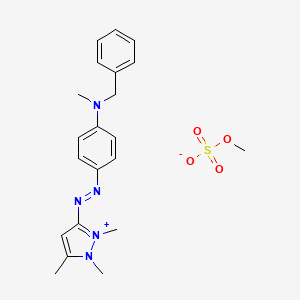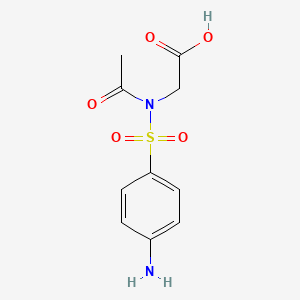
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is a chemical compound with the molecular formula C10H12N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of glycine, an amino acid, and an acetyl group attached to a sulfonyl-substituted aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- typically involves the acetylation of glycine followed by the introduction of the sulfonyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various conditions, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The acetyl and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-4-aminobenzenesulfonamide: Similar structure but lacks the glycine moiety.
N-Acetyl-4-aminophenylsulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonyl-substituted aniline.
Uniqueness
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is unique due to the presence of both glycine and the sulfonyl-substituted aniline, which confer specific chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81865-30-7 |
|---|---|
Molekularformel |
C10H12N2O5S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
2-[acetyl-(4-aminophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(6-10(14)15)18(16,17)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,14,15) |
InChI-Schlüssel |
OLQGJVSRMLNYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




